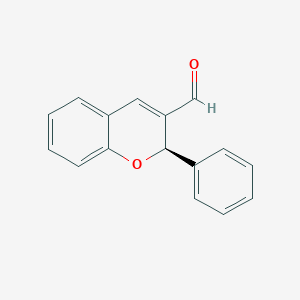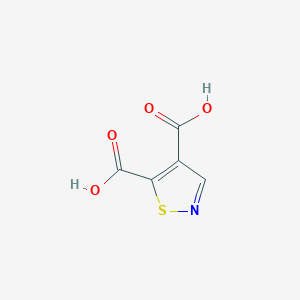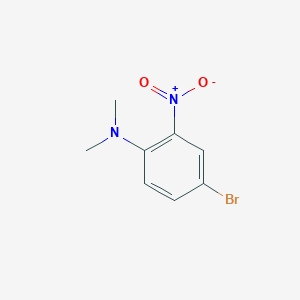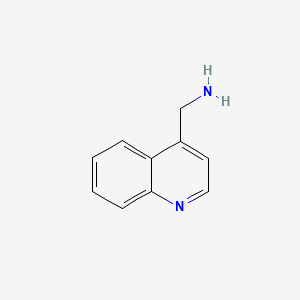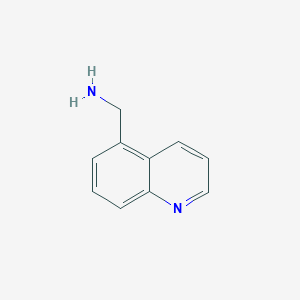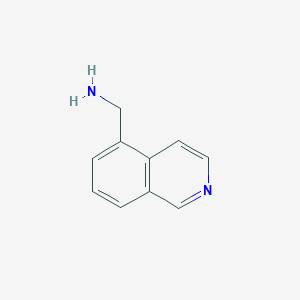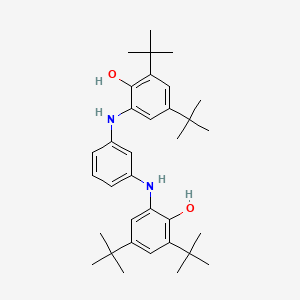
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol), commonly known as TBPD, is an organic compound with a wide range of applications in the medical and scientific fields. It is an antioxidant that can be used to protect against oxidative damage in cells and tissues, and has been studied for its potential to treat a variety of diseases. TBPD has been used in research to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of drugs and other compounds. In addition, TBPD has been studied for its potential to protect against cancer and other diseases.
科学研究应用
Catalytic Activities and Complex Formation
The compound is involved in synthesizing oxovanadium(V) complexes with tripodal bisphenolate and monophenolate ligands. These complexes exhibit catalytic activities, particularly in the epoxidation of cis-cyclooctene and the sulfoxidation of thioanisole or methyl-p-tolylsulfide using tert-butyl hydroperoxide (TBHP) or H2O2 as oxidants. These reactions underline the potential of the compound in catalysis, especially in oxidation reactions that are crucial in synthetic chemistry (Hossain et al., 2019).
Structural and Electronic Properties
Research on cobalt(III) complexes with electron-rich phenolato pentadentate ligands, where the compound acts as a bridging unit, has provided insights into the redox processes and electronic behavior dominated by phenolatecobalt charge transfer. This area of study opens up possibilities for designing materials with specific electronic properties, which could be relevant in areas like molecular electronics and photovoltaics (Allard et al., 2012).
Polymerization Initiators
Group 3 metal initiators with an [OSSO]-type bis(phenolate) ligand for the stereoselective polymerization of lactide monomers demonstrate the compound's utility in polymer science. The ability to influence the tacticity of polylactides through the design of the ligand system can have significant implications for developing biodegradable polymers with tailored properties (Kapelski et al., 2012).
Enzymatic Oxidative Polycondensation
The enzymatic oxidative polycondensation of a bisphenol derivative related to the compound using horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) as an oxidizer presents an environmentally friendly approach to synthesizing polymers. This method highlights the compound's relevance in sustainable chemistry and materials science, emphasizing green chemistry principles (Koçak et al., 2015).
Synthesis and Characterization
The synthesis and characterization of coordination polymers with the compound as a ligand have been explored, highlighting its role in forming structures with varying coordination numbers and biological activities. This research area underscores the potential of the compound in developing new materials with specific functions and activities (Younis, 2015).
属性
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) | |
CAS RN |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

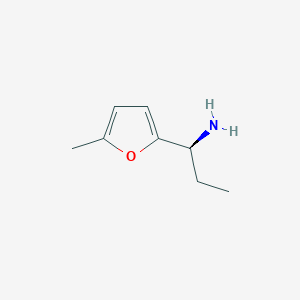
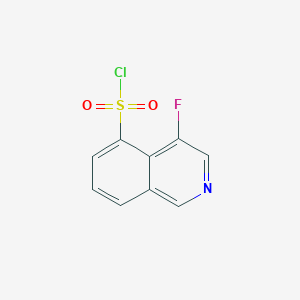
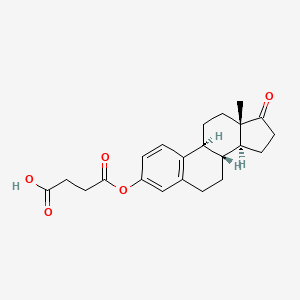
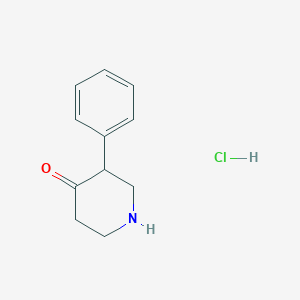
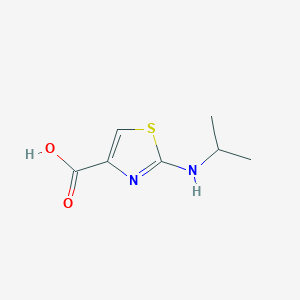
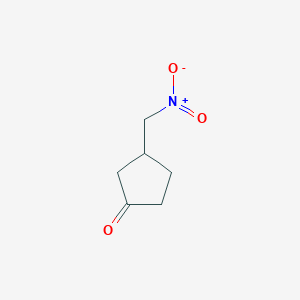
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
